Gemifloxacin, (S)-
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Overview
Description
Gemifloxacin, (S)- is a synthetic fluoroquinolone antibacterial agent. It is primarily used to treat acute bacterial exacerbation of chronic bronchitis and mild to moderate community-acquired pneumonia caused by susceptible bacteria . Gemifloxacin acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gemifloxacin involves multiple steps, starting from the preparation of the core quinolone structure. The key steps include:
Formation of the Quinolone Core: The quinolone core is synthesized through a series of reactions involving cyclization and functional group modifications.
Introduction of Fluorine: Fluorine is introduced at the appropriate position on the quinolone ring to enhance antibacterial activity.
Addition of Side Chains: Various side chains are added to the quinolone core to improve pharmacokinetic properties and target specificity.
Industrial Production Methods: Industrial production of Gemifloxacin typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification and quality control . The process is optimized for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: Gemifloxacin can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the quinolone structure.
Substitution: Nucleophilic substitution reactions are common, especially at positions where halogens or other leaving groups are present.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of Gemifloxacin with modified functional groups, which can alter its antibacterial activity and pharmacokinetic properties .
Scientific Research Applications
Gemifloxacin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.
Industry: Utilized in the development of new antibacterial agents and formulations for improved drug delivery.
Mechanism of Action
Gemifloxacin is compared with other fluoroquinolones such as gatifloxacin, moxifloxacin, ciprofloxacin, and levofloxacin . While all these compounds share a similar mechanism of action, Gemifloxacin is unique in its enhanced activity against certain gram-positive bacteria and its lower risk of phototoxicity . it is associated with an increased risk of skin rash compared to other fluoroquinolones .
Comparison with Similar Compounds
- Gatifloxacin
- Moxifloxacin
- Ciprofloxacin
- Levofloxacin
Gemifloxacin stands out due to its specific structural modifications that confer unique pharmacokinetic properties and antibacterial spectrum .
Properties
CAS No. |
765900-93-4 |
---|---|
Molecular Formula |
C18H20FN5O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
7-[(3S,4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14+/t9-/m0/s1 |
InChI Key |
ZRCVYEYHRGVLOC-NOTZLVJDSA-N |
Isomeric SMILES |
CO/N=C/1\CN(C[C@@H]1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
Canonical SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
Color/Form |
Off-white, amorphous solid from chloroform-ethanol |
melting_point |
235-237 °C |
solubility |
Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0). |
Origin of Product |
United States |
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